3-{(2S)-1-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-1-oxopropan-2-yl}quinazolin-4(3H)-one
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Overview
Description
3-{2-[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]-1-methyl-2-oxoethyl}quinazolin-4(3H)-one is a complex organic compound that features a quinazolinone core structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{2-[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]-1-methyl-2-oxoethyl}quinazolin-4(3H)-one typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the alkylation of 2-(1,3-benzodioxol-5-yl)acetonitrile with bis(2-chloroethyl) ether, followed by reduction to obtain the intermediate [4-(1,3-benzodioxol-5-yl)tetrahydro-2H-pyran-4-yl]methanamine . This intermediate is then reacted with aryloxymethyloxiranes to produce the desired quinazolinone derivative.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.
Chemical Reactions Analysis
Types of Reactions
3-{2-[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]-1-methyl-2-oxoethyl}quinazolin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to reduce certain functional groups within the molecule.
Substitution: This reaction can replace one functional group with another, potentially altering the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents that facilitate the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinazolinone derivatives with additional oxygen-containing functional groups, while reduction could produce more saturated analogs.
Scientific Research Applications
3-{2-[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]-1-methyl-2-oxoethyl}quinazolin-4(3H)-one has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It is used in studies to understand its interactions with biological targets.
Medicine: It has potential therapeutic applications, particularly in the development of drugs for treating various diseases.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-{2-[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]-1-methyl-2-oxoethyl}quinazolin-4(3H)-one involves its interaction with specific molecular targets within cells. These targets could include enzymes, receptors, or other proteins that play a role in disease processes. The compound’s effects are mediated through pathways that regulate cellular functions, potentially leading to therapeutic outcomes.
Comparison with Similar Compounds
Similar Compounds
2-[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]pyrimidine: This compound shares the benzodioxole and piperazine moieties but has a pyrimidine core instead of a quinazolinone core.
1-Benzo[1,3]dioxol-5-yl-3-N-fused heteroaryl indoles: These compounds also contain the benzodioxole moiety and are studied for their anticancer properties.
Uniqueness
The uniqueness of 3-{2-[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]-1-methyl-2-oxoethyl}quinazolin-4(3H)-one lies in its specific combination of functional groups and core structure, which confer distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C23H24N4O4 |
---|---|
Molecular Weight |
420.5 g/mol |
IUPAC Name |
3-[(2S)-1-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-1-oxopropan-2-yl]quinazolin-4-one |
InChI |
InChI=1S/C23H24N4O4/c1-16(27-14-24-19-5-3-2-4-18(19)23(27)29)22(28)26-10-8-25(9-11-26)13-17-6-7-20-21(12-17)31-15-30-20/h2-7,12,14,16H,8-11,13,15H2,1H3/t16-/m0/s1 |
InChI Key |
WNPDGSCWXIANEY-INIZCTEOSA-N |
Isomeric SMILES |
C[C@@H](C(=O)N1CCN(CC1)CC2=CC3=C(C=C2)OCO3)N4C=NC5=CC=CC=C5C4=O |
Canonical SMILES |
CC(C(=O)N1CCN(CC1)CC2=CC3=C(C=C2)OCO3)N4C=NC5=CC=CC=C5C4=O |
Origin of Product |
United States |
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